molecular formula C10H12N2O3 B2956748 ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate CAS No. 175396-30-2

ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Cat. No. B2956748
M. Wt: 208.217
InChI Key: XFLFPYFSAQLHCN-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazoles . Indazoles are a type of heterocyclic aromatic organic compounds that have been found to possess various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .


Synthesis Analysis

The synthesis of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves several steps. One method involves the use of sodium hydride in THF at 0 degrees Celsius for 1 hour, followed by refluxing in THF for 15 hours . Another method involves the use of trifluoroacetic acid and trifluoroacetic anhydride at 20 degrees Celsius for 1 hour .


Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate include a molecular weight of 207.23 . The compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its Log Po/w values range from 0.68 to 2.73, indicating its lipophilicity . Its water solubility ranges from 0.167 mg/ml to 1.18 mg/ml .

Scientific Research Applications

Synthesis and Characterization

Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a key intermediate in the synthesis of various chemical compounds. For example, Ghelani, Khunt, and Naliapara (2017) synthesized novel indazole bearing oxadiazole derivatives using this compound. Their study focused on the antimicrobial activity of these novel compounds, highlighting its potential in pharmaceutical research (Ghelani, Khunt, & Naliapara, 2017).

Chemical Reactions and Derivatives

The compound's role in various chemical reactions has been explored. For instance, Bonanomi and Palazzo (1977) investigated the reaction between 1H-indazol-3-ol and ethyl chloroacetate, leading to various ethyl esters with potential pharmacological applications (Bonanomi & Palazzo, 1977). Additionally, Škarić et al. (1969) synthesized isomeric tetrahydro-3-oxo-2H-indazolecarboxylic acids from related compounds, contributing to the field of organic chemistry (Škarić et al., 1969).

Pharmacological Potentials

Studies have also explored the pharmacological potential of derivatives of this compound. For instance, Nagakura et al. (1979) synthesized a series of tetrahydroindazole-carboxylic acids with significant anti-inflammatory activity (Nagakura et al., 1979). This underscores the compound's relevance in medicinal chemistry for developing new therapeutic agents.

Safety And Hazards

Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is classified as a warning substance. It has hazard statements H302 and H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 7-oxo-2,4,5,6-tetrahydroindazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)9-6-4-3-5-7(13)8(6)11-12-9/h2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLFPYFSAQLHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCC(=O)C2=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Citations

For This Compound
1
Citations
I Beria, D Ballinari, JA Bertrand, D Borghi… - Journal of medicinal …, 2010 - ACS Publications
Polo-like kinase 1 (Plk1) is a fundamental regulator of mitotic progression whose overexpression is often associated with oncogenesis and therefore is recognized as an attractive …
Number of citations: 87 pubs.acs.org

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